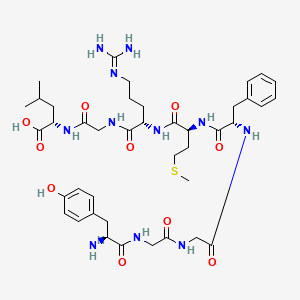![molecular formula C9H18N2O2 B1585878 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine CAS No. 25553-77-9](/img/structure/B1585878.png)
1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine”, there are general methods for the synthesis of piperazine derivatives . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine” are not explicitly available .Aplicaciones Científicas De Investigación
Chemical Analysis and Pharmaceutical Applications
- Ketoconazole Ion-Selective Electrode : Ketoconazole, structurally related to 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine, is used extensively as an antifungal agent. The development of an ion-selective electrode for ketoconazole aids in its analysis in pharmaceutical formulations, ensuring proper dosage and efficacy in treatment (Shamsipur & Jalali, 2000).
Synthetic Chemistry and Material Science
Spiro Compound Synthesis : A derivative of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine was involved in the synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivatives. These compounds, with their unique spiro structures, have potential applications in various material and pharmaceutical sciences (Shin et al., 1983).
Polyamide Synthesis : Compounds structurally related to 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine were used in synthesizing polyamides with molecular weights ranging from 2000–6000. These polymers have potential applications in the creation of novel materials due to their solubility and structural properties (Hattori & Kinoshita, 1979).
Biological and Pharmacological Research
Synthesis of Antimicrobial Agents : 1-(2-(4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, structurally similar to 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine, were synthesized and screened for their antimicrobial properties. Such studies are crucial in the discovery of new drugs to combat resistant strains of bacteria and fungi (Rajkumar et al., 2014).
Therapeutic Tools Development : Research on piperazine derivatives, akin to 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine, highlighted their central pharmacological activity, particularly in the monoamine pathway. These findings are instrumental in developing new therapeutic agents for conditions like depression, anxiety, and psychosis (Brito et al., 2018).
Insecticide Design : The compound 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), structurally related to 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine, was used as a lead compound in designing novel insecticides. The study underscores the significance of piperazine derivatives in developing agricultural chemicals with a unique mode of action (Cai et al., 2010).
Propiedades
IUPAC Name |
1-[2-(1,3-dioxolan-2-yl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1(9-12-7-8-13-9)4-11-5-2-10-3-6-11/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYJPBASNVAHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375159 | |
| Record name | 1-[2-(1,3-dioxolan-2-yl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine | |
CAS RN |
25553-77-9 | |
| Record name | 1-[2-(1,3-dioxolan-2-yl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25553-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1585805.png)
![2-Methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B1585806.png)


![[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B1585809.png)



